5-Bromo-2-chlorobenzo[d]oxazole

Catalog No.
S892279
CAS No.
1030377-54-8
M.F
C7H3BrClNO
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chlorobenzo[d]oxazole

CAS Number

1030377-54-8

Product Name

5-Bromo-2-chlorobenzo[d]oxazole

IUPAC Name

5-bromo-2-chloro-1,3-benzoxazole

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H

InChI Key

YAAOMYRRXGGRAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)N=C(O2)Cl

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)Cl

5-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles, which are characterized by a fused benzene and oxazole ring system. Its molecular formula is C7H3BrClNOC_7H_3BrClNO and it has a molecular weight of 232.46 g/mol. The compound features a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzoxazole ring, contributing to its unique chemical properties and reactivity. The compound is typically presented as a solid at room temperature, with significant applications in medicinal chemistry and organic synthesis .

  • There is no documented information on the mechanism of action of 5-Bromo-2-chlorobenzo[d]oxazole.
  • Due to the lack of specific information, it is advisable to handle 5-Bromo-2-chlorobenzo[d]oxazole with caution, assuming it may possess similar hazards to other halogenated aromatic compounds. These can include skin and eye irritation, respiratory problems, and potential carcinogenicity [].

Future Research Directions

  • Given the presence of halogen atoms and the benzo[d]oxazole core, 5-Bromo-2-chlorobenzo[d]oxazole could be a potential candidate for further research in medicinal chemistry. Studies could explore its synthesis, biological activity, and potential applications as a drug or drug precursor.
Typical of heteroaromatic compounds. Key reactions include:

  • N-Arylation: This reaction involves the coupling of 5-bromo-2-chlorobenzo[d]oxazole with aryl boronic acids in the presence of catalysts such as copper acetate, leading to substituted derivatives. This process is vital for synthesizing more complex molecules in medicinal chemistry .
  • Electrophilic Substitution: The presence of halogens makes this compound susceptible to electrophilic aromatic substitution, allowing for further functionalization at different positions on the aromatic ring.
  • Reduction and Cyclization: The compound can undergo reduction followed by cyclization to yield various derivatives, which may exhibit enhanced biological activity or different properties .

Compounds within the benzoxazole family, including 5-bromo-2-chlorobenzo[d]oxazole, have been studied for their biological activities. Research indicates that these compounds may exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that benzoxazole derivatives can inhibit tumor growth in vitro, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects: There is evidence to suggest that related compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of 5-bromo-2-chlorobenzo[d]oxazole can be achieved through several methods:

  • Direct Halogenation: Starting from benzo[d]oxazole, bromination and chlorination can be performed using appropriate halogenating agents under controlled conditions.
  • Suzuki Coupling: Utilizing aryl boronic acids in the presence of palladium catalysts allows for the selective introduction of bromine and chlorine substituents onto the oxazole ring .
  • Cyclization Reactions: Starting from suitable precursors such as 2-amino phenols or nitro compounds, cyclization reactions can yield the target compound after necessary functional group transformations .

5-Bromo-2-chlorobenzo[d]oxazole finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery for anticancer and antimicrobial agents.
  • Material Science: The compound can be used as a building block in the development of new materials with specific electronic or optical properties.
  • Organic Synthesis: It acts as a versatile reagent in organic synthesis pathways, facilitating the formation of complex molecular architectures .

Interaction studies involving 5-bromo-2-chlorobenzo[d]oxazole often focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations and affinity assays are commonly employed to assess these interactions.

Several compounds share structural similarities with 5-bromo-2-chlorobenzo[d]oxazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
2-Bromo-5-chloro-1,3-benzoxazoleSimilar halogen substitutionsAntimicrobial properties
5-Chloro-2-methylbenzo[d]oxazoleMethyl substitution at position 2Potential anticancer activity
6-Bromo-1,3-benzothiazoleContains sulfur instead of oxygenAntiviral activity
5-Fluoro-2-chlorobenzo[d]oxazoleFluorine substitution instead of bromineEnhanced lipophilicity

The unique combination of bromine and chlorine substituents in 5-bromo-2-chlorobenzo[d]oxazole provides distinct reactivity patterns and biological activities compared to these similar compounds, making it an important candidate for further research in medicinal chemistry.

XLogP3

3.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-chloro-1,3-benzoxazole

Dates

Modify: 2023-08-16

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